An In-Depth Technical Guide to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Properties, Synthesis, and Potential Applications
A Senior Application Scientist's Perspective on a Niche Heterocycle
This technical guide provides a detailed exploration of the chemical properties of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine, a heterocyclic compound belonging to the broader class of benzoxazines. While this specific derivative is not extensively documented in peer-reviewed literature, this paper will synthesize available data with established principles of organic chemistry to offer a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, plausible synthetic routes, predicted reactivity, and potential applications, drawing parallels with more extensively studied analogs to provide a robust framework for future research.
Introduction to the 2H-1,3-Benzoxazine Scaffold
The 1,3-benzoxazine core is a privileged scaffold in both medicinal chemistry and materials science.[1][2][3] This bicyclic system, featuring an oxazine ring fused to a benzene ring, is found in a variety of biologically active compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] In materials science, benzoxazine derivatives are notable as precursors to high-performance polybenzoxazine resins, which are valued for their thermal stability and mechanical strength.[5][6]
The "-2H-" designation in 2H-1,3-benzoxazine indicates the position of the saturated carbon atom in the oxazine ring. Substitutions at the 2-position, as in the case of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine, are critical in defining the molecule's stability, reactivity, and potential for further chemical modification. The presence of a chlorine atom and two methyl groups at this position suggests a unique chemical profile that warrants a detailed examination.
Physicochemical and Structural Properties
Based on available supplier data and structural analysis, the fundamental properties of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be summarized as follows:
| Property | Value/Description | Source |
| CAS Number | 74405-07-5 | [7][8][9] |
| Molecular Formula | C₁₀H₁₀ClNO | [8][9] |
| Molecular Weight | 195.65 g/mol | [9] |
| Appearance | White powder | [7] |
| Purity | 99% (as per supplier) | [7] |
| Storage | Sealed and preserved | [7] |
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¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, and two distinct singlets for the non-equivalent methyl groups at the 2-position.
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¹³C NMR: The spectrum would display signals for the aromatic carbons, the quaternary carbon at the 2-position bearing the chlorine and methyl groups, and the carbons of the methyl groups.
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IR Spectroscopy: Key vibrational bands would be expected for C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and C-O and C-N stretching within the oxazine ring. The C-Cl stretch would also be present, typically in the fingerprint region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 isotopic peak at m/z 197 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Synthesis Methodologies for 2-Substituted-2H-1,3-Benzoxazines
The synthesis of 2H-1,3-benzoxazines can be achieved through several established routes, most commonly involving the condensation of a 2-aminophenol with an appropriate carbonyl compound or the intramolecular cyclization of a suitable precursor.[4][13][14]
A plausible and efficient synthetic pathway for 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine would likely involve the reaction of a 2-aminophenol with a suitable electrophile that can provide the 2-chloro-2,2-dimethyl fragment. One such hypothetical, yet chemically sound, approach is outlined below.
Hypothetical Protocol for the Synthesis of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Causality of Experimental Choices: This proposed synthesis leverages the nucleophilicity of the amino and hydroxyl groups of the 2-aminophenol to react with a suitable electrophilic partner. The choice of a non-protic solvent is to avoid unwanted side reactions with the electrophile and the product. The inclusion of a non-nucleophilic base is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Step 1: Preparation of the Reaction Mixture
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 2-aminophenol in anhydrous dichloromethane.
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Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
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Cool the mixture to 0 °C in an ice bath.
Step 2: Addition of the Electrophile and Reaction
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Slowly add 1.05 equivalents of a suitable electrophile, such as 2-chloro-2-methylpropanoyl chloride, to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion of the reaction, quench the mixture with the addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine.
Caption: Plausible synthetic route to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine.
Reactivity and Mechanistic Considerations
The chemical reactivity of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is expected to be dominated by the functionalities present in the oxazine ring. The general reactivity of 1,3-benzoxazines involves ring-opening reactions, which can be initiated by heat or cationic catalysts.[15]
The substituents at the 2-position of the target molecule are predicted to have a significant influence on its reactivity:
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The Chlorine Atom: As a good leaving group, the chlorine atom makes the 2-position highly susceptible to nucleophilic attack. This could be a key feature for using this molecule as a synthetic intermediate. Reaction with various nucleophiles (e.g., alcohols, amines, thiols) could lead to a diverse range of 2-substituted-2,2-dimethyl-2H-1,3-benzoxazine derivatives.
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The Gem-Dimethyl Groups: These groups may exert steric hindrance, potentially slowing down the rate of nucleophilic substitution at the 2-position compared to a non-substituted analogue. However, they would also stabilize a potential carbocation intermediate if the reaction proceeds through an Sₙ1-type mechanism.
Hypothetical Reaction Mechanism: Nucleophilic Substitution
The reaction with a generic nucleophile (Nu⁻) could proceed via a direct substitution (Sₙ2) or a stepwise (Sₙ1) mechanism, with the latter being more likely if a carbocation can be stabilized.
Caption: Plausible nucleophilic substitution mechanisms at the 2-position.
Potential Applications in Drug Development and Research
While supplier information vaguely suggests an application in "healing drugs," no specific therapeutic activities have been documented for 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine in scientific literature or patents.[7] However, the broader class of benzoxazines has been investigated for a range of pharmacological activities.[1][2][3]
Given its structure, 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine could serve as a valuable and versatile intermediate in the synthesis of novel bioactive molecules. The reactive chloro group at the 2-position provides a handle for introducing a wide array of functional groups, allowing for the generation of a library of derivatives for biological screening. This approach could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.
Conclusion and Future Perspectives
2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine represents an intriguing yet underexplored member of the benzoxazine family. While direct experimental data is scarce, a comprehensive understanding of its chemical properties can be inferred from the well-established chemistry of the 2H-1,3-benzoxazine scaffold and the predictable influence of its unique substituents.
The presence of a reactive chlorine atom at the 2-position suggests significant potential for this compound as a versatile synthetic intermediate for creating diverse molecular architectures. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough characterization of its physicochemical properties, and an in-depth investigation of its reactivity. Such studies will be crucial in unlocking the full potential of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine in both medicinal chemistry and materials science.
References
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Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. (1995). Semantic Scholar. Retrieved from [Link]
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